Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by its tert-butyl ester group, dioxo functionality, and a phenylmethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Dioxo Functionality: The dioxo groups can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Phenylmethoxyethyl Side Chain: This step involves the alkylation of the oxazolidine ring with a phenylmethoxyethyl halide in the presence of a base like sodium hydride.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxyethyl side chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the dioxo groups can yield hydroxyl derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Various esters depending on the substituent used.
Scientific Research Applications
Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, leading to inhibition or activation of these targets.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-dioxo-4-(2-oxo-2-methoxyethyl)-1,3-oxazolidine-3-carboxylate: Similar structure but with a methoxyethyl side chain instead of phenylmethoxyethyl.
Tert-butyl 2,5-dioxo-4-(2-oxo-2-ethyl)-1,3-oxazolidine-3-carboxylate: Similar structure but with an ethyl side chain.
Uniqueness
The presence of the phenylmethoxyethyl side chain in tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H19NO7 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
GJNIFFYBNHLKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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